molecular formula C24H25N5O3S B11147167 [2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl](4-[1,2,4]triazolo[4,3-a]pyridin-3-ylpiperidino)methanone

[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl](4-[1,2,4]triazolo[4,3-a]pyridin-3-ylpiperidino)methanone

Cat. No.: B11147167
M. Wt: 463.6 g/mol
InChI Key: GPGFDCJGNCEJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of thiazole, triazolopyridine, and piperidine moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the triazolopyridine and piperidine groups. Common reagents used in these reactions include thionyl chloride, hydrazine, and various alkylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production method.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer properties, making it a promising candidate for drug development.

Medicine

In medicine, 2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone is explored for its therapeutic potential. Its ability to interact with specific biological targets suggests that it could be developed into treatments for various diseases, including infections and cancers.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and environmental chemistry.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone apart is its combination of thiazole, triazolopyridine, and piperidine moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H25N5O3S

Molecular Weight

463.6 g/mol

IUPAC Name

[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C24H25N5O3S/c1-15-21(33-23(25-15)17-7-8-18(31-2)19(14-17)32-3)24(30)28-12-9-16(10-13-28)22-27-26-20-6-4-5-11-29(20)22/h4-8,11,14,16H,9-10,12-13H2,1-3H3

InChI Key

GPGFDCJGNCEJLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)N3CCC(CC3)C4=NN=C5N4C=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.